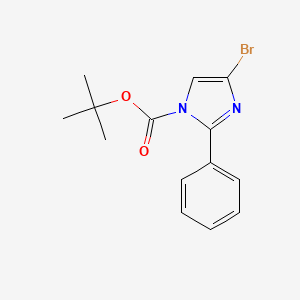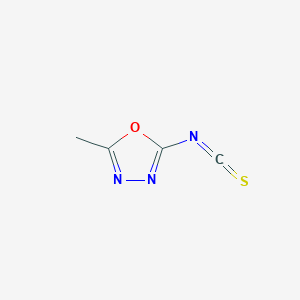
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with an isothiocyanate group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole typically involves the reaction of hydrazides with isothiocyanates. One common method includes the use of acylhydrazides, which react with isothiocyanates under mild conditions to form the desired oxadiazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol or toluene .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols are used in substitution reactions with the isothiocyanate group.
Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions include thiourea derivatives and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Thiadiazole: A similar heterocyclic compound where the oxygen atom is replaced by sulfur.
Uniqueness
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and biological activity compared to other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C4H3N3OS |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
2-isothiocyanato-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C4H3N3OS/c1-3-6-7-4(8-3)5-2-9/h1H3 |
Clé InChI |
AARLDHQJNJBKRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)


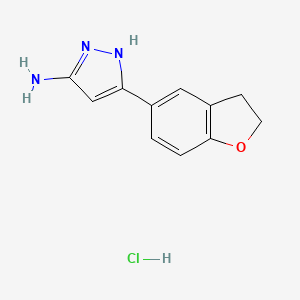
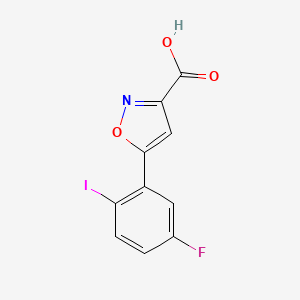
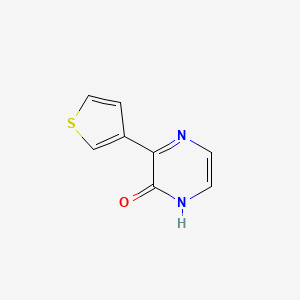
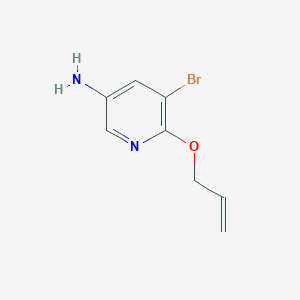
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
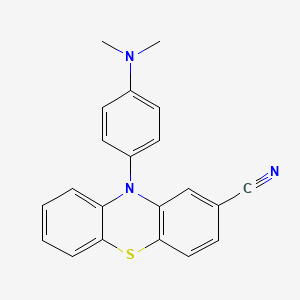

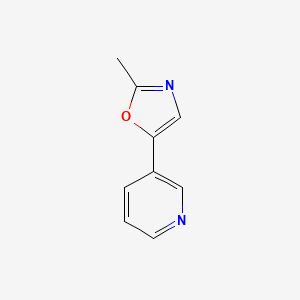
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
